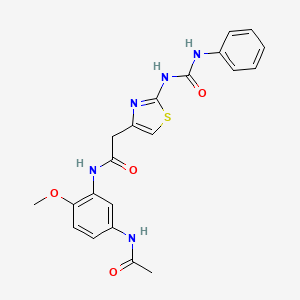

N-(5-acetamido-2-methoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-acetamido-2-methoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide, commonly known as AMPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMPTA is a thiazole-based compound that has been synthesized through a multi-step process.

Applications De Recherche Scientifique

Synthesis and Characterization

Research involves the synthesis of novel thiazole derivatives incorporating various moieties to explore their chemical structures and potential biological activities. For instance, studies on the synthesis and characterization of thiazole derivatives have revealed significant anti-bacterial and anti-fungal activities. These compounds are synthesized through specific chemical reactions and characterized by techniques such as IR, 1H-NMR, Mass spectral, and Elemental analysis, aiming to establish a relationship between their chemical structure and biological activity (Saravanan et al., 2010).

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are a key area of research. These compounds have been tested against various bacterial and fungal strains to evaluate their effectiveness in inhibiting microbial growth. The research aims to identify new compounds that exhibit high antimicrobial activity which could be further developed into new antimicrobial agents. For example, certain thiazole compounds have demonstrated significant efficacy against both bacterial and fungal pathogens, indicating their potential as broad-spectrum antimicrobial agents (Saravanan et al., 2010).

Anticancer and Antiviral Activities

The anticancer and antiviral activities of thiazole derivatives represent another crucial application in scientific research. Some compounds have shown selective inhibition of leukemia cell lines growth and high activity against specific virus strains. This line of research is instrumental in the search for new therapeutic agents capable of combating cancer and viral infections. For instance, certain pyrazoline-substituted thiazolidinones were found to be highly active against the Tacaribe TRVL 11 573 virus strain, showcasing their potential as antiviral agents (Havrylyuk et al., 2013).

Metabolic Stability and Biological Evaluation

Investigations into the metabolic stability and biological evaluation of related compounds provide insights into their pharmacokinetics and therapeutic potential. This includes assessing the compounds' stability in biological systems and their efficacy in various biological assays. For instance, studies on the metabolic activation pathway of chloroacetamide herbicides in human and rat liver microsomes aim to understand the metabolic processes involved in their bioactivation and potential carcinogenicity (Coleman et al., 2000).

Propriétés

IUPAC Name |

N-(5-acetamido-2-methoxyphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O4S/c1-13(27)22-15-8-9-18(30-2)17(10-15)25-19(28)11-16-12-31-21(24-16)26-20(29)23-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,22,27)(H,25,28)(H2,23,24,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIRIYQXLIUWDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2709727.png)

![2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2709732.png)

![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine](/img/structure/B2709733.png)

![5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2709734.png)

![5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2709738.png)

![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2709740.png)

ammoniumolate](/img/structure/B2709744.png)

![2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B2709745.png)

![2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2709748.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2709749.png)